molecular formula C16H18N2O2 B2648176 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea CAS No. 904147-05-3

1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea

Cat. No.: B2648176
CAS No.: 904147-05-3
M. Wt: 270.332
InChI Key: JHFOQLKEHLZVDQ-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea is a synthetic organic compound with the molecular formula C16H18N2O2 It is characterized by the presence of a urea linkage between a 2-methoxyphenylmethyl group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methylphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:

2-Methoxyphenyl isocyanate+2-MethylphenylamineThis compound\text{2-Methoxyphenyl isocyanate} + \text{2-Methylphenylamine} \rightarrow \text{this compound} 2-Methoxyphenyl isocyanate+2-Methylphenylamine→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and controlled to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:

    1-[(2-Methoxyphenyl)methyl]-3-phenylurea: This compound has a similar structure but lacks the methyl group on the phenyl ring.

    1-[(2-Methylphenyl)methyl]-3-(2-methoxyphenyl)urea: This compound has the positions of the methoxy and methyl groups reversed.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-7-3-5-9-14(12)18-16(19)17-11-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFOQLKEHLZVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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